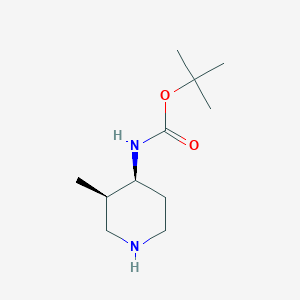

cis-4-(Boc-amino)-3-methyl-piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is likely to be a derivative of piperidine, which is a common organic compound in pharmaceuticals and fine chemicals . The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is often used in organic synthesis to protect amines .

Molecular Structure Analysis

The molecular structure would likely feature a six-membered piperidine ring, with a Boc-protected amine and a methyl group at the 4-position .Physical And Chemical Properties Analysis

Based on similar compounds, “cis-4-(Boc-amino)-3-methyl-piperidine” is likely to be a solid at room temperature, with a relatively low solubility in water .Aplicaciones Científicas De Investigación

- Field : Organic Chemistry

- Application : This research involves the preparation of β-enaminoketones derived from 1,3-cyclohexanediones, and their subsequent reduction to afford cis- and trans-3-aminocyclohexanols .

- Method : The method starts with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with either benzylamine or (S)-α-methylbenzylamine in toluene at reflux, conditions that lead to the β-enaminoketones .

- Results : The results of this research led to the synthesis of both cis- and trans-3-aminocyclohexanols .

- Field : Chemical Research

- Application : This compound is used as an intermediate for chemical research .

- Method : Specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this research are not specified in the source .

- Field : Medicinal Chemistry

- Application : cis-4-(Boc-amino)cyclohexanol is used as a reagent to synthesize pyrazolo[3,4-d]pyrimidines .

- Method : Specific methods of application or experimental procedures are not provided in the source .

- Results : These compounds potentially act as anti-inflammatory and antitumor agents .

Synthesis of cis- and trans-3-Aminocyclohexanols

Chemical Research with cis-4-(Boc-amino)cyclohexanecarboxaldehyde

Synthesis of Pyrazolo[3,4-d]pyrimidines

- Field : Medicinal Chemistry

- Application : cis-4-(Boc-amino)cyclohexanol is used as a reagent to synthesize pyrazolo[3,4-d]pyrimidines .

- Method : Specific methods of application or experimental procedures are not provided in the source .

- Results : These compounds potentially act as anti-inflammatory and antitumor agents .

- Field : Chemical Research

- Application : This compound is used as an intermediate for chemical research .

- Method : Specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this research are not specified in the source .

Synthesis of Pyrazolo[3,4-d]pyrimidines

Chemical Research with cis-4-(Boc-amino)cyclohexanecarboxaldehyde

Chemical Research with cis-4-(Boc-amino)cyclohexanecarboxylic acid

- Field : Medicinal Chemistry

- Application : cis-4-(Boc-amino)cyclohexanol is used as a reagent to synthesize pyrazolo[3,4-d]pyrimidines .

- Method : Specific methods of application or experimental procedures are not provided in the source .

- Results : These compounds potentially act as anti-inflammatory and antitumor agents .

- Field : Chemical Research

- Application : This compound is used as an intermediate for chemical research .

- Method : Specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this research are not specified in the source .

Synthesis of Pyrazolo[3,4-d]pyrimidines

Chemical Research with cis-4-(Boc-amino)cyclohexanecarboxylic acid

Chemical Research with cis-4-(Boc-amino)cyclohexanecarboxaldehyde

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[(3R,4S)-3-methylpiperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSNRJGZDUFKQT-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC[C@@H]1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-(Boc-amino)-3-methyl-piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)

![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)

![Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374577.png)

![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)

![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)